molecular formula C16H12ClN3O5S B4654407 2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B4654407
M. Wt: 393.8 g/mol
InChI Key: XPUYSZIZRWUREW-UHFFFAOYSA-N
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Description

2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a chloro-substituted benzoic acid core, which is further functionalized with a carbamothioyl group and a nitrophenyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzoic acid to introduce the chloro substituent. This is followed by the introduction of the carbamothioyl group through a reaction with thiourea under acidic conditions. The final step involves the coupling of the nitrophenyl moiety via a carbonylation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Alcohol derivatives: Formed through the reduction of the carbonyl group.

    Substituted benzoic acids: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl and carbamothioyl groups allows for specific interactions with biological macromolecules, potentially leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 4-(Chloromethyl)benzoic acid
  • (2-chloro-5-nitrophenyl)methyl 4-methylbenzoate

Uniqueness

2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-10-3-4-12(17)11(7-10)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUYSZIZRWUREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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